乙醇-2-13C

描述

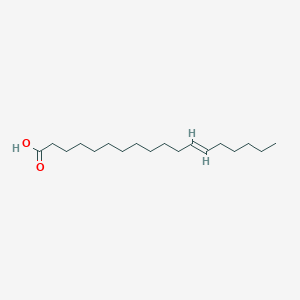

"Ethanol-2-13C" is an isotopically labeled form of ethanol, where the second carbon atom is enriched with the carbon-13 isotope. This labeling allows for detailed studies of ethanol's synthesis, molecular structure, chemical reactions, and both physical and chemical properties using various spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy.

Synthesis Analysis

The synthesis of 2-(methylthio)[1-13C]ethanol from [1-13C]acetic acid demonstrates the use of 13C labeling to study the conversion mechanisms and chemical reactions involved in producing ethanol derivatives. This process involves rearrangement reactions that are elucidated with the aid of 13C NMR spectroscopy, showcasing how isotopic labeling can reveal detailed insights into reaction pathways (Billington & Golding, 1982).

Molecular Structure Analysis

13C solid-state NMR studies of ethanol on MgO have highlighted the adsorption and decomposition of ethanol, revealing the formation of ethoxide as the primary chemisorbed species at room temperature. This study exemplifies how 13C labeling can be used to analyze the interactions of ethanol with surfaces and the resulting molecular transformations, providing insights into the molecular structure of surface-bound species (Liang, 1986).

Chemical Reactions and Properties

Research utilizing isotopically labeled ethanol (e.g., 12CH3-13CH2-OH) has shed light on the contributions of ethanol's carbon atoms to the formation of single-walled carbon nanotubes (SWNTs) via chemical vapor deposition (CVD). These findings illustrate the selective incorporation of carbon atoms from ethanol into SWNT structures and how different environmental conditions can influence these incorporation mechanisms, offering a deeper understanding of ethanol's chemical reactivity and properties in nanomaterial synthesis (Xiang et al., 2013).

Physical Properties Analysis

The study of ethanol-water mixtures has revealed molecular segregation at a concentrated level, indicating that most water molecules exist as small hydrogen-bonded strings and clusters within a fluid of close-packed methyl groups. This research, facilitated by neutron diffraction with isotope substitution, offers valuable insights into the anomalous thermodynamics of water-alcohol systems and the incomplete mixing at the molecular level, highlighting the unique physical properties of ethanol in mixtures (Dixit et al., 2002).

Chemical Properties Analysis

Ethanol's role in the synthesis of higher alcohols and oxygenates has been studied in contexts such as Fischer-Tropsch synthesis, where ethanol, especially when labeled with 14C, contributes to understanding the mechanisms of alcohol dehydrogenation and condensation reactions. These studies illustrate how ethanol can act as a chain growth initiator and how its conversion to other oxygenates can be traced, providing insights into its chemical properties in catalytic processes (Tau et al., 1987).

科学研究应用

同位素标记

乙醇-2-13C 是乙醇的同位素标记前体 . 同位素标记是一种用于追踪同位素(具有可检测变化的原子)在反应或代谢途径中的传递的技术。特别是使用 13C 同位素,可以追踪这些途径中的碳原子,从而提供有关代谢过程的宝贵信息。

2,4-二硝基苯肼的定量

This compound 作为内标,用于使用基质辅助激光解吸电离飞行时间质谱 (MALDI-TOFMS) 定量形成的 2,4-二硝基苯肼 . 此应用在环境科学和污染研究中尤其有用,因为 2,4-二硝基苯肼通常用作检测和定量某些污染物的试剂。

酶促氧化研究

This compound 可用于酶促氧化研究 . 酶促氧化是代谢中的一个关键过程,使用同位素标记的乙醇,研究人员可以详细追踪氧化过程,从而深入了解不同酶的功能和相互作用。

代谢通量分析

代谢通量分析是this compound 发现应用的另一个领域 . 通过使用 13C 标记的乙醇,研究人员可以追踪碳在代谢途径中的流动,有助于绘制这些途径,并了解不同的因素如何影响代谢速率。

含乙醇饮料的认证

This compound 用于含乙醇饮料的认证 . 13C 在乙醇中的特定同位素分布可用于确定发酵过程中使用的糖的来源,有助于识别欺诈行为,例如添加合成乙醇或来自未经批准来源的糖。

追踪藤蔓的生长条件

藤蔓水分状况与分子内 13C 分布之间存在相关性 . 因此,this compound 可用于追溯生产特定葡萄酒的藤蔓的生长条件,即使是在葡萄收获多年后 .

作用机制

Target of Action

Ethanol-2-13C, also known as (213C)ethanol, primarily targets the brain’s neurons . It alters their membranes, ion channels, enzymes, and receptors . Ethanol also binds directly to the receptors for acetylcholine, serotonin, GABA, and the NMDA receptors for glutamate .

Mode of Action

Ethanol-2-13C interacts with its targets in several ways. It alters the membranes of neurons, as well as their ion channels, enzymes, and receptors . This interaction results in changes in the neuron’s function, affecting the transmission of signals in the brain .

Biochemical Pathways

Ethanol-2-13C affects various biochemical pathways. It is metabolized by the hepatic enzyme alcohol dehydrogenase . The metabolism of Ethanol-2-13C can be used for enzymatic oxidation and metabolic flux analyses . The intramolecular 13C-distribution in Ethanol-2-13C reveals the influence of the CO2-fixation pathway and environmental conditions on the site-specific 13C variation in glucose .

Pharmacokinetics

The pharmacokinetics of ethanol metabolism through alcohol dehydrogenase have been thoroughly explored .

Result of Action

The molecular and cellular effects of Ethanol-2-13C’s action are varied. It can cause changes in the function of neurons, affecting the transmission of signals in the brain . It can also be used as an internal standard to quantify the formed 2,4-dinitrophenylhydrazine using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOFMS) .

Action Environment

The action, efficacy, and stability of Ethanol-2-13C can be influenced by various environmental factors. The intramolecular 13C-distribution in Ethanol-2-13C reveals the influence of the CO2-fixation pathway and environmental conditions on the site-specific 13C variation in glucose . This suggests that factors such as temperature and water vapour deficit may be critical defining factors .

安全和危害

未来方向

属性

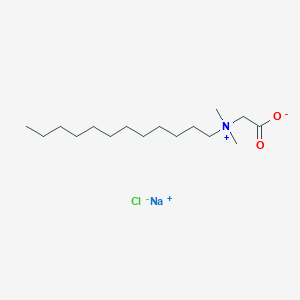

IUPAC Name |

(213C)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFQSCWFLJHTTHZ-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

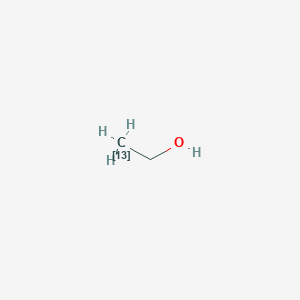

[13CH3]CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30480250 | |

| Record name | Ethanol-2-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

47.061 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14770-41-3 | |

| Record name | Ethanol-2-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14770-41-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What metabolic insights can be gained using Ethanol-2-13C?

A1: Ethanol-2-13C is a valuable tool for investigating metabolic pathways, particularly in microorganisms. [] In a study on Crithidia fasciculata, a parasitic protozoan, researchers used Ethanol-2-13C to track glucose metabolism under anaerobic conditions. [] By analyzing the 13C labeling patterns in downstream metabolites like succinate and glycerol, they could elucidate the organism's unique metabolic pathways, including CO2 fixation by phosphoenolpyruvate carboxykinase. [] This demonstrates the utility of Ethanol-2-13C in uncovering metabolic mechanisms.

Q2: How does the use of Ethanol-2-13C contribute to understanding radical formation in chemical reactions?

A2: While Ethanol-2-13C wasn't directly used in the referenced study on radical formation, its close isotopic relative, Ethanol-d6, played a crucial role. [] Researchers investigating the reaction of a high-valent iron-oxo species with ethanol used Ethanol-d6 to confirm the location of the unpaired electron in the ethanol-derived radical. [] By observing a mass shift in the HPLC-ESR-MS analysis when using Ethanol-d6, they definitively showed the radical formed was an oxygen-centered radical on the ethanol molecule. [] This highlights the value of stable isotope labeling in elucidating reaction mechanisms.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。